molecular formula C21H15N3O3S3 B2939621 6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 949967-16-2

6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2939621
CAS No.: 949967-16-2
M. Wt: 453.55
InChI Key: DGCDTTWOVJELRV-UHFFFAOYSA-N
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Description

The compound “6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thieno[2,3-d]pyrimidin-4-yl ring, and a 1,4-benzoxazin-3-one ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thieno[2,3-d]pyrimidin-4-yl rings, the introduction of the methyl group, and the formation of the sulfanyl acetyl and 1,4-benzoxazin-3-one groups .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The thiophene and thieno[2,3-d]pyrimidin-4-yl rings contribute to the compound’s aromaticity, while the sulfanyl acetyl and 1,4-benzoxazin-3-one groups may influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups and aromatic rings. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the sulfanyl group could participate in oxidation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility might be affected by the polar sulfanyl group and the nonpolar aromatic rings .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel thiophene and pyrimidine derivatives have been synthesized for exploring their potential in various applications, including antimicrobial and antitumor activities. The synthesis involves complex reactions aiming at introducing specific functional groups that could enhance the desired biological activity (Wanare, 2022). These compounds' structures are characterized by analytical and spectral data, ensuring the correct formation of the desired products.

Biological Activities

  • Antitumor Activity : Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed that these compounds exhibit potent antitumor activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings indicate the potential use of thiophene and pyrimidine derivatives in cancer therapy (Hafez et al., 2017).
  • Antibacterial and Antimicrobial Activities : A study on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related derivatives revealed significant in vitro activity against various human tumor cell lines and also displayed high activity against Gram-positive and Gram-negative bacteria. This suggests their potential use as antibacterial agents in addition to their antitumor properties (Hafez et al., 2017).

Future Directions

The compound’s complex structure and potential biological activity suggest that it could be a promising candidate for further study. Future research could explore its synthesis, properties, and potential applications in more detail .

Properties

IUPAC Name

6-[2-(2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S3/c1-11-22-20-19(13(9-29-20)17-3-2-6-28-17)21(23-11)30-10-15(25)12-4-5-16-14(7-12)24-18(26)8-27-16/h2-7,9H,8,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCDTTWOVJELRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=N1)SCC(=O)C4=CC5=C(C=C4)OCC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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